molecular formula C23H25N3O3 B11314471 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11314471
M. Wt: 391.5 g/mol
InChI Key: OVMBMNYEYLMRES-UHFFFAOYSA-N
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Description

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include anhydrous aluminum chloride and various substituted phenols .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key functional proteins . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperidine rings, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H25N3O3/c1-15-5-4-10-26(13-15)23-20(12-24)25-22(29-23)21-9-8-19(28-21)14-27-18-7-6-16(2)17(3)11-18/h6-9,11,15H,4-5,10,13-14H2,1-3H3

InChI Key

OVMBMNYEYLMRES-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC(=C(C=C4)C)C)C#N

Origin of Product

United States

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